Quarfloxin
Overview
Description
Quarfloxin is a novel fluoroquinolone derivative that has garnered significant attention due to its unique mechanism of action and potential therapeutic applications. It is primarily known for its ability to disrupt ribosomal RNA biogenesis in cancer cells, leading to selective apoptosis in tumor cells while sparing normal cells .
Mechanism of Action
Target of Action
Quarfloxin, also known as CX-3543, is a fluoroquinolone derivative that primarily targets G-quadruplexes (G4s) . G4s are secondary structures that form within guanine-rich nucleic acid sequences . These structures are key regulators of several biological processes and are considered attractive targets for broad-spectrum anticancer therapies .
Mode of Action
This compound disrupts the interaction between nucleolin and G-quadruplexes on the non-template strand of ribosomal DNA (rDNA) . This disruption leads to a rapid redistribution of nucleolin from nucleoli, thereby inhibiting rRNA synthesis . The compound’s interaction with its targets results in the selective triggering of apoptotic cell death in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ribosomal RNA (rRNA) biosynthesis pathway . Ribosomal RNA biosynthesis and subsequent ribosome assembly determine the proliferative state of cells . This compound directly inhibits aberrant rRNA biogenesis in cancer cells by disrupting an essential protein-rDNA interaction that is over-expressed . This disruption leads to the inhibition of rRNA synthesis and the triggering of apoptotic cell death in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of rRNA synthesis and the induction of apoptotic cell death in cancer cells . By disrupting the interaction between nucleolin and G-quadruplexes on the non-template strand of rDNA, this compound causes a rapid redistribution of nucleolin from nucleoli .
Biochemical Analysis
Biochemical Properties
Quarfloxin plays a significant role in biochemical reactions by inhibiting aberrant ribosomal RNA biogenesis in cancer cells. It interacts with nucleolin, a protein that binds to ribosomal DNA quadruplex structures. By disrupting the nucleolin-ribosomal DNA interaction, this compound effectively inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in tumor cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In cancer cells, it disrupts ribosomal RNA synthesis, leading to apoptosis. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound’s disruption of ribosomal RNA synthesis triggers a cascade of events that ultimately result in cell death, while sparing normal cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nucleolin and ribosomal DNA quadruplex structures. By disrupting these interactions, this compound inhibits ribosomal RNA synthesis, leading to the selective induction of apoptosis in cancer cells. This mechanism of action highlights the compound’s potential as a targeted cancer therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it maintains its activity over extended periods. Long-term effects on cellular function have also been noted, with sustained inhibition of ribosomal RNA synthesis and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more pronounced inhibition of ribosomal RNA synthesis and increased apoptosis in cancer cells. At very high doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use .
Metabolic Pathways
This compound is involved in metabolic pathways related to ribosomal RNA synthesis. It interacts with nucleolin and ribosomal DNA quadruplex structures, disrupting their interaction and inhibiting ribosomal RNA synthesis. This disruption affects metabolic flux and metabolite levels, leading to the selective induction of apoptosis in cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Studies have shown that this compound accumulates within neural crest-derived tissues in concentrations many times higher than those found in plasma. This extensive biodistribution profile highlights the compound’s potential for targeted cancer therapy .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleolus, where it interacts with nucleolin and ribosomal DNA quadruplex structures. This localization is crucial for its activity, as it allows this compound to effectively disrupt ribosomal RNA synthesis and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Quarfloxin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while reduction can produce more stable, less reactive forms of the compound .
Scientific Research Applications
Quarfloxin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the interactions between small molecules and ribosomal DNA.
Biology: this compound is employed in research to understand the mechanisms of ribosomal RNA biogenesis and its role in cell proliferation.
Medicine: The compound is being investigated for its potential as an anticancer agent, particularly in targeting tumors with high ribosomal RNA synthesis rates.
Industry: this compound’s unique properties make it a valuable tool in the development of new therapeutic agents and diagnostic tools
Comparison with Similar Compounds
CX-5461: Another G-quadruplex binding agent that inhibits ribosomal RNA synthesis.
CX-3543: A compound similar to quarfloxin, also targeting ribosomal DNA interactions.
Telomestatin: A G-quadruplex stabilizer with potential anticancer properties
Uniqueness of this compound: this compound stands out due to its high selectivity for cancer cells and its ability to induce apoptosis without affecting normal cells. Its unique mechanism of action, involving the disruption of nucleolin-ribosomal DNA interactions, sets it apart from other similar compounds .
Properties
CAS No. |
865311-47-3 |
---|---|
Molecular Formula |
C35H33FN6O3 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1 |
InChI Key |
WOQIDNWTQOYDLF-RPWUZVMVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O |
SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O |
Appearance |
solid powder |
865311-47-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CX 3543; CX-3543; CX 3543; Quarfloxacin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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